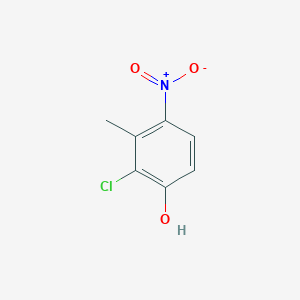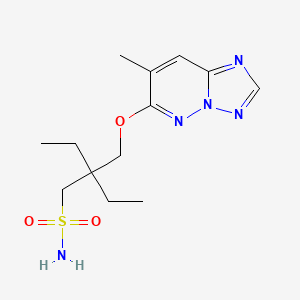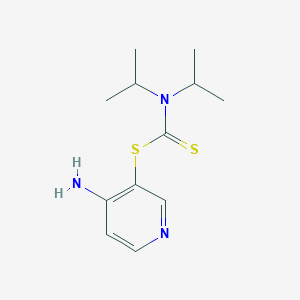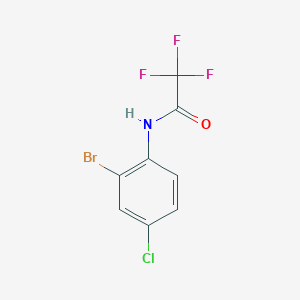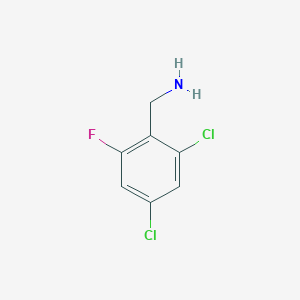
2,4-Dichloro-6-fluorobenzenemethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-fluorobenzenemethanamine is an organic compound with the molecular formula C7H6Cl2FN It is a derivative of phenylmethanamine, where the phenyl ring is substituted with two chlorine atoms at positions 2 and 4, and a fluorine atom at position 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluorobenzenemethanamine typically involves the reaction of 2,4-dichloro-6-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
2,4-Dichloro-6-fluorobenzenemethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of substituted phenylmethanamines with different functional groups replacing the chlorine or fluorine atoms.
科学研究应用
2,4-Dichloro-6-fluorobenzenemethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2,4-Dichloro-6-fluorobenzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- (3,6-Dichloro-2-fluorophenyl)methanamine
- (4-Fluorophenyl)methanamine
- (2,4,5-Trifluorobenzylamine
Uniqueness
2,4-Dichloro-6-fluorobenzenemethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C7H6Cl2FN |
|---|---|
分子量 |
194.03 g/mol |
IUPAC 名称 |
(2,4-dichloro-6-fluorophenyl)methanamine |
InChI |
InChI=1S/C7H6Cl2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 |
InChI 键 |
QPZDTJTYUUNPBC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)CN)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8562836.png)
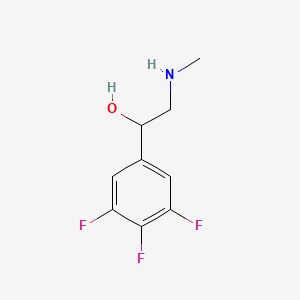
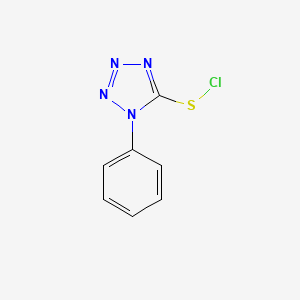
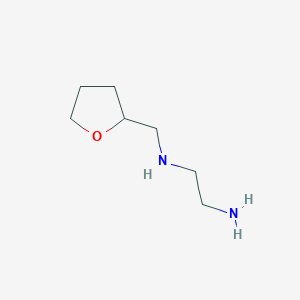
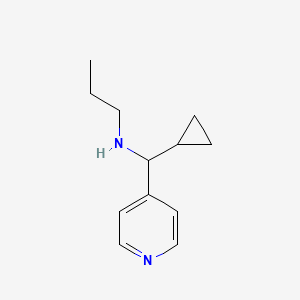
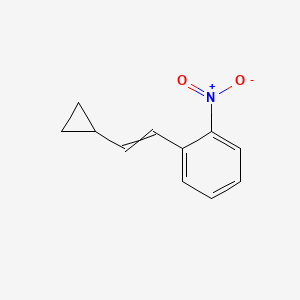
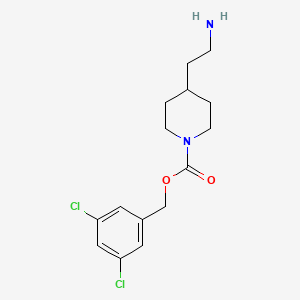
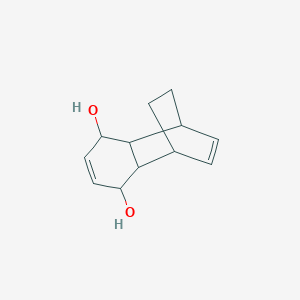
![1-[[5-Chloro-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B8562909.png)
![4-[(4-Fluorophenyl)methoxy]-3-nitropyridine](/img/structure/B8562923.png)
